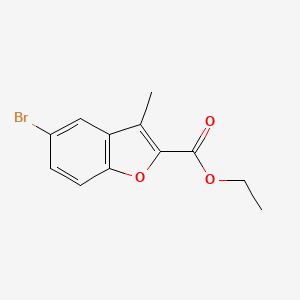

Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate

説明

Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate is a halogenated benzofuran derivative characterized by a bromine atom at the 5-position, a methyl group at the 3-position, and an ethyl ester at the 2-carboxylate position. Its reactivity and physicochemical properties are influenced by the electron-withdrawing bromine substituent and the steric effects of the methyl and ethyl groups.

特性

IUPAC Name |

ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO3/c1-3-15-12(14)11-7(2)9-6-8(13)4-5-10(9)16-11/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZILNCGMYSKQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150612-59-2 | |

| Record name | ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate typically involves the bromination of 3-methyl-1-benzofuran-2-carboxylic acid, followed by esterification. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The esterification step involves reacting the brominated acid with ethanol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.

化学反応の分析

Types of Reactions

Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.

Major Products

Substitution: Ethyl 5-amino-3-methyl-1-benzofuran-2-carboxylate, Ethyl 5-thio-3-methyl-1-benzofuran-2-carboxylate.

Reduction: Ethyl 5-bromo-3-methyl-1-benzofuran-2-methanol.

Oxidation: Ethyl 5-bromo-3-carboxy-1-benzofuran-2-carboxylate.

科学的研究の応用

Medicinal Chemistry

Substituted benzofurans, including ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate, have demonstrated notable biological activities. These compounds are being investigated for their potential as:

- Antimicrobial Agents : Research indicates that derivatives of benzofurans exhibit antimicrobial properties against various pathogens. This compound has been synthesized and evaluated for its antimicrobial activity, showing effectiveness against both Gram-positive and Gram-negative bacteria .

- Antioxidants : The antioxidant properties of benzofuran derivatives are well-documented. This compound may contribute to the development of new antioxidant agents, which are crucial in combating oxidative stress-related diseases .

- Fluorescent Probes : The compound's structural characteristics allow it to be utilized in the design of fluorescent sensors. These sensors can be employed in biological imaging and detection applications .

Agricultural Applications

In agriculture, compounds like this compound are explored for their potential as:

- Pesticides : The biological activity of benzofuran derivatives suggests they may be effective in developing new pesticide formulations. Their ability to interact with specific biological targets can lead to enhanced pest control strategies .

Materials Science

The unique properties of this compound also make it suitable for applications in materials science:

- Polymer Additives : Due to its chemical structure, this compound can be incorporated into polymer matrices to improve mechanical properties or impart specific functionalities such as UV stability or flame retardancy .

Case Study 1: Antimicrobial Activity Evaluation

A study conducted on various brominated benzofuran derivatives, including this compound, revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a structure-activity relationship where the presence of bromine enhanced the compound's efficacy compared to non-brominated analogs .

Case Study 2: Synthesis and Characterization

Research involving the synthesis of this compound highlighted its preparation through a reaction involving 5-bromo-2-hydroxybenzonitrile and ethyl chloroacetate. Characterization techniques such as NMR and X-ray crystallography confirmed its molecular structure and purity, paving the way for further biological evaluations .

作用機序

The mechanism of action of Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atom and ester group can participate in binding interactions, while the benzofuran core can engage in π-π stacking and hydrophobic interactions with target molecules.

類似化合物との比較

Substituent Variations in Benzofuran Derivatives

The following table summarizes key structural and physicochemical differences between Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate and its analogs:

Structural and Reactivity Insights

- Bromine Position : The position of bromine significantly affects electronic properties. For example, the 5-bromo substituent in the target compound directs electrophilic substitution reactions to the 4- and 6-positions, whereas 6-bromo derivatives (e.g., ) exhibit distinct regioselectivity.

- Ester Group Variations: Replacing the ethyl ester with a cyanomethyl group () increases the compound’s susceptibility to hydrolysis due to the electron-withdrawing nitrile group. In contrast, bulkier esters (e.g., phenylpropenoxy in ) enhance lipophilicity and may improve membrane permeability.

- Non-Covalent Interactions: The presence of methylsulfanyl () or amino groups () introduces hydrogen-bonding or halogen-bonding interactions, influencing crystal packing and solubility.

Crystallographic and Spectroscopic Data

- Crystal Packing : In 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid (), carboxyl groups form centrosymmetric dimers via O–H⋯O bonds, while Br⋯S interactions (3.48 Å) stabilize the crystal lattice.

- Thermal Stability : Derivatives with extended aromatic systems (e.g., ) exhibit higher melting points due to enhanced π-π stacking interactions.

生物活性

Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, synthesizing findings from various research studies, including data tables and case studies.

Chemical Structure and Properties

This compound features a benzofuran core structure with a bromine atom and an ethyl ester functional group. The presence of these substituents is believed to influence its biological activity significantly. The molecular formula for this compound is .

The mechanism of action for this compound involves interactions with various molecular targets, including enzymes and receptors. The bromine atom and the ester group may participate in binding interactions, while the benzofuran core can engage in π-π stacking and hydrophobic interactions with target molecules, enhancing its bioactivity.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. It has been tested against several bacterial strains, including Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 7.80 µg/mL | 12.50 µg/mL |

| Escherichia coli | Inactive | Inactive |

| Candida albicans | 7.80 µg/mL | 62.50 µg/mL |

The compound demonstrated strong activity against Staphylococcus aureus, including multidrug-resistant strains, while it was inactive against E. coli .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, particularly those associated with lung cancer.

Case Study: A549 Cell Line

In vitro studies using the A549 human lung adenocarcinoma cell line revealed that this compound significantly reduced cell viability at concentrations of 100 µM after 24 hours of treatment. The results were compared to cisplatin, a standard chemotherapeutic agent, showing that this compound may serve as a promising lead for developing new anticancer therapies .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. For instance, modifications such as the introduction of different halogens or functional groups can alter its reactivity and bioactivity profile. Compounds with similar structures have shown varying degrees of efficacy against cancer cells and bacteria, indicating that small changes in chemical structure can lead to significant differences in biological outcomes .

Q & A

Q. What synthetic routes are recommended for Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate, and how can reaction conditions be optimized?

The compound can be synthesized via cyclization of 5-bromo-2-hydroxybenzaldehyde derivatives with ethyl chloroacetate under basic conditions. A typical protocol involves heating the aldehyde with ethyl chloroacetate and potassium carbonate in dimethylformamide (DMF) at 92–94°C for 4 hours, followed by ice-water quenching and recrystallization in methanol . Optimization may include adjusting solvent polarity (e.g., acetonitrile for faster kinetics) or using microwave-assisted synthesis to reduce reaction time. Monitoring via TLC or HPLC ensures reaction completion.

Q. What purification methods ensure high yields and purity for this compound?

Recrystallization from methanol or ethanol is effective for initial purification . For complex mixtures, column chromatography with hexane/ethyl acetate gradients (e.g., 2:1 v/v) resolves impurities . Advanced techniques like preparative HPLC with C18 columns can isolate isomers or byproducts. Purity should be confirmed via melting point analysis and HPLC (>95% purity threshold) .

Q. Which spectroscopic techniques are essential for structural confirmation?

- NMR : H and C NMR identify substituent positions (e.g., methyl at C3, bromo at C5) and ester functionality. Aromatic protons in the benzofuran ring typically appear at δ 6.8–7.5 ppm .

- IR : Stretching frequencies for ester carbonyl (C=O, ~1700 cm) and benzofuran C-O-C (~1250 cm) confirm core structure.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H] at m/z 297.97 (CHBrO) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in substituted benzofuran derivatives?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and torsional conformations . For example, the bromine atom’s position and methyl group orientation can be validated against crystallographic data. ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions (e.g., π-stacking), critical for understanding packing behavior . Discrepancies between expected and observed geometries (e.g., dihedral angles >5°) may indicate steric effects from the 3-methyl group .

Q. How should researchers address contradictions between computational modeling and experimental data?

Discrepancies in electronic properties (e.g., HOMO-LUMO gaps) or geometric parameters (e.g., bond lengths) require cross-validation:

- DFT Calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and compare with crystallographic data .

- Electron Density Maps : Multipole refinement in software like WinGX identifies charge distribution anomalies near electronegative substituents (e.g., bromine) .

- Statistical Analysis : Apply Hamilton R-factors to assess model reliability when experimental data has high noise .

Q. What is the impact of the 3-methyl group on electronic properties and reactivity?

The methyl group at C3 induces steric hindrance, reducing electrophilic substitution at adjacent positions. Electron-donating effects slightly increase electron density on the benzofuran ring, altering reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura requires tailored Pd catalysts) . UV-Vis spectroscopy shows a bathochromic shift (~10 nm) compared to non-methylated analogs due to enhanced conjugation stability .

Q. What methodological considerations are critical for stability studies under varying storage conditions?

- Thermal Stability : TGA/DSC analysis determines decomposition temperatures (>150°C typical for benzofurans).

- Light Sensitivity : Store in amber vials; monitor photodegradation via HPLC under UV light exposure .

- Hydrolytic Stability : Accelerated aging in buffered solutions (pH 3–10) identifies ester hydrolysis susceptibility. LC-MS detects degradation products like carboxylic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。